Cas no 3458-28-4 (D(+)-Mannose)
D(+)-Mannose Chemical and Physical Properties
Names and Identifiers
-
- (2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
- CARUBINOSE
- D-MANNOPYRANOSE
- D-(+)-MANNOSE
- D-MANNOSE
- D-MAN
- MANNOSE, D-(+)-
- SEMINOSE
- d-mannos
- D(+)-Mannose
- MANNOSE, D-(+)-(RG)
- MANNOSE, D-(+)-(RG) PrintBack
- Carubinose
- Mannose
- Mannose, d-
- DL-allo-2,3,4,5,6-Pentahydroxy-hexanal
- d-[1,2,3-13C3]Mannose
- d-[1-12C]Mannose (13C depleted at C1)
- d-[1-13C:1-2H]Mannose
- d-[1-18O]Mannose
- d-[2,3,4,5,6-13C5]Mannose
- d-[3,4-13C2]Mannose
- d-[UL-12C6]Mannose (13C depleted)
- aldehydo-D-manno-hexose
- MANNOSE [VANDF]
- PHA4727WTP
- F10857
- A822295
- CERC-802
- CHEBI:37675
- demannose [INN]
- D-Mannose-14C
- AKOS006272280
- DS-2731
- J-630001
- DB12907
- SCHEMBL14865
- 30142-85-9
- D-?Mannose
- GZCGUPFRVQAUEE-KVTDHHQDSA-N
- aldehydo-D-mannose
- NS00083739
- Demannose
- DEMANNOSE [USAN]
- D-MANNOSE [MI]
- MANNOSE, D- [II]
- glycoprotein-phospho-D-mannose
- D-MANNOSE [WHO-DD]
- Q27117223
- 31103-86-3
- Mannopyranose, D-
- QSPL 159
- Ketodeoxynonulonsonic Acid
- HY-N0379
- MANNOSE [INCI]
- CS-0008921
- CHEMBL1232295
- 3458-28-4
- DB-297727
-
- MDL: MFCD00064122
- Inchi: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1
- InChI Key: GZCGUPFRVQAUEE-KVTDHHQDSA-N
- SMILES: O=C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
- BRN: 1564373
Computed Properties
- Exact Mass: 180.06336
- Monoisotopic Mass: 180.063388
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: White powder
- Density: 1.539(lit.)
- Melting Point: 133-140 °C (lit.)
- Boiling Point: 410.8℃ at 760 mmHg
- Flash Point: 202.2℃
- Refractive Index: 1.5730 (estimate)
- Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: 2480 g/L (17 ºC)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 118.22
- LogP: -3.37880
- Merck: 5747
- Sensitiveness: Hygroscopic
- pka: 12.08(at 25℃)
- Specific Rotation: 14 º (589nm, c=10, H2O)
- Solubility: Soluble
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
D(+)-Mannose Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:4°C, stored under nitrogen
- Safety Term:S24/25
D(+)-Mannose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0740530247- 10g |
D(+)-Mannose |
3458-28-4 | 10g |
¥ 57.1 | 2021-05-18 | ||
| S e l l e c k ZHONG GUO | S5763-25mg |
D-Mannose |
3458-28-4 | 98% | 25mg |
¥794.56 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GJ443-100g |
D(+)-Mannose |
3458-28-4 | ≥99.5% | 100g |
¥625元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GJ443-25g |
D(+)-Mannose |
3458-28-4 | ≥99.5% | 25g |
¥180元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GJ443-5g |
D(+)-Mannose |
3458-28-4 | ≥99.5% | 5g |
¥45元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GM7112-100g |
D(+)-Mannose |
3458-28-4 | ≥99% | 100g |
¥220元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GM7112-25g |
D(+)-Mannose |
3458-28-4 | ≥99% | 25g |
¥80元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GM7112-5g |
D(+)-Mannose |
3458-28-4 | ≥99% | 5g |
¥30元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1383-100mg |
D(+)-Mannose |
3458-28-4 | HPLC≥98% | 100mg |
¥100元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1383-20mg |
D(+)-Mannose |
3458-28-4 | HPLC≥98% | 20mg |
¥40元 | 2023-09-15 |
D(+)-Mannose Suppliers
D(+)-Mannose Related Literature
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T. Flannelly,M. Lopes,L. Kupiainen,S. Dooley,J. J. Leahy RSC Adv. 2016 6 5797
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2. Structure of a polysaccharide from the seeds of Cassia tora. Part II. Partial acidic hydrolysisSuresh C. Varshney,Saiyid A. I. Rizvi,Purna C. Gupta J. Chem. Soc. Perkin Trans. 1 1976 1621
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Qiuming Chen,Yanchang Wu,Zhaolin Huang,Wenli Zhang Catal. Sci. Technol. 2021 11 5898
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4. 436. Selective esterification of equatorial hydroxyl groups in the synthesis of some methyl ethers of D-mannoseG. O. Aspinall,G. Zweifel J. Chem. Soc. 1957 2271
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Peng Jin,Yuanyuan Wang,Zhengang Liang,Miao Yuan,Hua Li,Qizhen Du Catal. Sci. Technol. 2021 11 1922
Additional information on D(+)-Mannose
Professional Introduction to D(+)-Mannose (CAS No: 3458-28-4)
D(+)-Mannose, a naturally occurring monosaccharide with the chemical formula C₆H₁₂O₆, is a crucial component in various biological and pharmaceutical applications. Its CAS number 3458-28-4 distinctly identifies it as a specific isomer of mannose, distinguished by its optical activity and structural configuration. This compound, classified as a hexose sugar, plays an indispensable role in glycosylation processes, cellular communication, and metabolic pathways, making it a subject of extensive research in biochemistry and medicinal chemistry.
The structural uniqueness of D(+)-Mannose lies in its (D)-configuration around the anomeric carbon, which imparts a specific stereochemical arrangement essential for its biological functions. This configuration is critical for its interaction with various enzymes and receptors, influencing its utility in therapeutic interventions. Recent advancements in glycobiology have highlighted the significance of D(+)-Mannose in modulating immune responses, particularly in the context of innate immunity and inflammatory pathways.
Recent studies have demonstrated the potential of D(+)-Mannose as a precursor in the synthesis of glycoproteins and glycolipids, which are vital for cell surface recognition and signaling. Its role in maintaining cellular homeostasis has been extensively explored, especially in the development of vaccines and immunotherapeutic agents. For instance, research indicates that D(+)-Mannose can enhance antibody responses when incorporated into vaccine formulations, thereby improving immunogenicity.
In the realm of drug development, D(+)-Mannose has been investigated for its ability to serve as a scaffold for designing novel therapeutic molecules. Its structural properties allow it to mimic natural sugars involved in pathogenic interactions, thereby serving as a basis for developing inhibitors targeting bacterial adhesion and infection mechanisms. Notably, studies have shown promising results in using D(+)-Mannose derivatives to combat antibiotic-resistant strains by disrupting their ability to bind host tissues.
The application of D(+)-Mannose extends to metabolic research, where it is employed as a substrate in enzymatic studies to understand sugar metabolism and its dysregulation in diseases such as diabetes mellitus. Its ability to activate specific metabolic pathways has led to its exploration as a potential therapeutic agent for metabolic disorders. Furthermore, the compound’s role in modulating gut microbiota has been an area of growing interest, with preliminary findings suggesting its impact on enhancing beneficial gut flora.
Industrial applications of D(+)-Mannose are also noteworthy. It is utilized in food additives as a sweetener and texturizer due to its natural sweetness profile without significant caloric impact. Additionally, it finds use in pharmaceutical formulations as an excipient or coating agent to enhance drug stability and bioavailability. The compound’s compatibility with various manufacturing processes makes it a preferred choice in the pharmaceutical industry for developing oral and injectable formulations.
Future research directions involving D(+)-Mannose are likely to focus on optimizing its synthetic pathways for large-scale production and exploring novel therapeutic applications. The integration of computational modeling with experimental techniques will aid in understanding its complex interactions at the molecular level. As glycobiology continues to evolve, the role of D(+)-Mannose is expected to expand further, particularly in personalized medicine where glycosylation patterns are increasingly recognized as biomarkers for disease diagnosis and treatment.
In conclusion,D(+)-Mannose (CAS No: 3458-28-4) stands as a versatile and indispensable compound with far-reaching implications across multiple scientific disciplines. Its multifaceted roles from biochemical pathways to industrial applications underscore its importance. As research progresses, we can anticipate even more innovative uses emerging from this naturally occurring sugar molecule.
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